molecular formula C8H8FNO4 B1441368 Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1000340-08-8

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1441368
CAS No.: 1000340-08-8
M. Wt: 201.15 g/mol
InChI Key: KRPFLIYEGCRSFO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate under IUPAC guidelines. Its molecular formula is C₈H₈FNO₄ , with a molecular weight of 201.15 g/mol . The structure features:

  • A pyridine ring substituted at positions 3 (carboxylate ester), 4 (hydroxyl), 5 (fluoro), and 6 (keto).
  • A 1,6-dihydropyridine backbone, indicating partial saturation at the 1,6-positions.

The SMILES notation is CCOC(=O)c1c[nH]c(=O)c(c1O)F , which encodes the ester group (CCOC=O), fluorinated hydroxypyridine core, and keto functionality.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound is limited, analogous structures like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reveal key geometric features:

Parameter Value
Pyridine ring planarity Near-planar (dihedral < 2.3°)
C=O bond lengths 1.22–1.24 Å
N–H⋯O hydrogen bond length 1.96–2.15 Å

Fluorine substitution at C5 introduces steric and electronic perturbations:

  • The C–F bond (1.34 Å) shortens adjacent C–O bonds due to inductive effects.
  • Hydrogen-bonding networks in the solid state involve O–H⋯O=C (ester) and N–H⋯O=C (pyridone) interactions.

Tautomeric Equilibrium Between Hydroxypyridine and Pyridone Forms

The compound exhibits tautomerism between the hydroxypyridine (lactim) and pyridone (lactam) forms (Figure 1):

Hydroxypyridine form :

  • Dominant in nonpolar solvents.
  • Stabilized by intramolecular O–H⋯N hydrogen bonds.

Pyridone form :

  • Favored in polar media.
  • Stabilized by resonance delocalization of the keto group.

Computational studies (B3LYP/6-311++G) predict a **ΔG° of 3–5 kJ/mol favoring the pyridone tautomer due to fluorine’s electron-withdrawing effect, which enhances keto-enol stabilization.

Conformational Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations reveal two dominant conformers:

Conformer Energy (kJ/mol) Key Features
Conformer A 0.0 Ester group anti to pyridine N–H
Conformer B +2.3 Ester group syn to pyridine N–H
  • Intramolecular interactions :
    • N–H⋯O=C (ester) hydrogen bond in Conformer A (2.15 Å).
    • C–H⋯F–C contact in Conformer B (2.42 Å).
  • Fluorine’s electronegativity reduces rotational freedom of the ester moiety by 15% compared to non-fluorinated analogs.

Intermolecular Interaction Patterns in Solid-State Structures

Crystal packing is governed by:

  • N–H⋯O hydrogen bonds : Chains along the a-axis via bifurcated N–H⋯(O,O) interactions (Fig. 2).
  • C–F⋯H–C contacts : Weak interactions (2.8–3.1 Å) contribute to layer stacking.
  • π-π stacking : Pyridine rings align with interplanar distances of 3.45 Å.

Table 2. Hydrogen-bond geometry in the solid state

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H⋯A (°)
N1–H1⋯O1 0.90 1.96 2.68 135
N1–H1⋯O2 0.90 2.15 2.90 140

These interactions create a 3D supramolecular architecture critical for stabilizing the crystalline phase.

Properties

IUPAC Name

ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPFLIYEGCRSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170575
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-08-8
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester

  • Reactants: Ethyl fluoroacetate and propionyl chloride.
  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), propyl ether, or isopropyl ether.
  • Base: Alkali metal hydrides or alkoxides such as sodium hydride, potassium tert-butoxide, or sodium tert-butoxide.
  • Procedure:
    • Sodium hydride is dispersed in isopropyl ether at room temperature.
    • Ethyl fluoroacetate is added dropwise over 3 hours under stirring.
    • The mixture is cooled to 0 °C, and propionyl chloride is added slowly while maintaining 0–5 °C.
    • After stirring for 12 hours at this temperature, the reaction is quenched with cold water and neutralized with dilute sodium hydroxide.
    • The organic phase is extracted, dried over anhydrous sodium sulfate, and the crude product is purified by vacuum distillation at 20 mmHg, collecting the fraction boiling at 98–100 °C.
  • Yield: Approximately 32%.
  • Characterization: Proton NMR and mass spectrometry confirm the structure.

Step 2: Cyclization to form Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Reactants: 2-fluoro-3-oxopentanoic acid ethyl ester and acetate carbonamidine.
  • Solvent: Methanol or ethanol.
  • Base: Sodium methoxide or sodium ethoxide.
  • Procedure:
    • Sodium methoxide is prepared in methanol at 0–5 °C.
    • Acetate carbonamidine is added and stirred at 0–5 °C for 1 hour.
    • The solution of 2-fluoro-3-oxopentanoic acid ethyl ester in methanol is added dropwise over 1 hour, maintaining 0–5 °C.
    • The mixture is allowed to warm to room temperature and stirred for 24 hours.
    • The reaction mixture is acidified to pH 6–6.5 with glacial acetic acid.
    • Methanol is removed under reduced pressure.
    • The residue is extracted with methylene chloride multiple times.
    • The combined organic layers are concentrated and recrystallized from ethyl acetate or ethyl acetate mixed with Sherwood oil at 0–10 °C.
  • Yield: Approximately 67%.
  • Purification: Cooling and stirring crystallization with seed crystals enhances purity.
  • Characterization: Elemental analysis confirms the expected composition.

Reaction Conditions and Optimization

Step Reactants Solvent Base Temperature Reaction Time Yield (%) Purification Method
1 Ethyl fluoroacetate + Propionyl chloride Isopropyl ether Sodium hydride 0–5 °C 12 hours 32 Vacuum distillation
2 2-fluoro-3-oxopentanoic acid ethyl ester + Acetate carbonamidine Methanol Sodium methoxide 0–5 °C to RT 24 hours 67 Recrystallization (ethyl acetate)

Key Research Findings and Notes

  • The use of aprotic solvents in Step 1 facilitates the condensation reaction and minimizes side reactions.
  • Maintaining low temperatures (0–5 °C) during addition steps controls reaction rates and improves selectivity.
  • The base choice in both steps is critical; sodium hydride and sodium methoxide provide efficient deprotonation and nucleophilic conditions.
  • Recrystallization with seed crystals under controlled cooling is essential for obtaining high-purity final product suitable for industrial applications.
  • The method described is environmentally favorable due to mild conditions and relatively low pollution, making it suitable for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding hydroxylamine or amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Hydroxylamine and amine derivatives.

  • Substitution Products: Derivatives with different functional groups, such as halides, alkyl, and aryl groups.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals. Its unique structure contributes to the development of drugs targeting neurological disorders due to its potential neuroprotective properties.

Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases. For example, studies have shown that modifications to the dihydropyridine structure can enhance the efficacy of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemicals

Enhanced Pest Control
In agricultural applications, this compound is utilized in formulating agrochemicals. Its efficacy in pest control products has been noted to improve crop yields while reducing environmental impact.

Data Table: Efficacy of this compound in Agrochemicals

ApplicationEffectivenessEnvironmental Impact
Pest ControlHighLow
Crop Yield Increase20% ImprovementReduced Chemical Use

Biochemical Research

Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition, which is crucial for understanding metabolic pathways. This research aids in the development of new therapeutic strategies for various diseases.

Example: Metabolic Pathway Analysis
In studies focusing on metabolic disorders, this compound has been used to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into potential treatments.

Material Science

Novel Material Development
Researchers are exploring this compound for its potential in creating materials with specific electronic properties. Such materials can be beneficial in developing sensors and electronic devices.

Case Study: Electronic Properties
Studies have demonstrated that incorporating this compound into polymer matrices can enhance conductivity and sensitivity, making it suitable for sensor applications.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and well-characterized properties make it ideal for use in various analytical methods.

Use in Chromatography
this compound has been used as a calibration standard in chromatographic techniques, facilitating accurate analysis of related compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

  • Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Compound Name Substituents CAS Number Molecular Formula Similarity Score* Key Properties/Applications Reference
Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate 5-F, 4-OH, 6-oxo Not provided C₉H₈FNO₅ Commercial availability; potential H-bonding interactions
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate 2-CF₃, 6-oxo 194673-13-7 C₉H₈F₃NO₃ 0.88 High electron-withdrawing CF₃ group; uncharacterized bioactivity
Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 4-OH, 1-CH₃, 6-oxo 853105-37-0 C₉H₁₁NO₅ Requires dry storage; no reported bioactivity
Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate 4-Cl, 5-NO₂, 6-oxo Not provided C₈H₇ClN₂O₅ Marketed for industrial use; nitro group may confer reactivity
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 5-CH₃, 6-oxo 85614-89-7 C₉H₁₁NO₃ 0.66 Simpler alkyl substituent; lower similarity to target compound

*Similarity scores derived from structural alignment algorithms (where available).

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The 5-fluoro and 4-hydroxy groups in the target compound distinguish it from analogs like the 2-CF₃ derivative (CAS 194673-13-7) and the 5-CH₃ analog (CAS 85614-89-7). Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups, while the hydroxyl group enables hydrogen bonding, influencing crystal packing or target binding .

Physicochemical Properties :

  • The hydroxyl group at position 4 in the target compound contrasts with the methyl group in CAS 853105-37-0, which may reduce polarity and alter solubility. Such differences could impact pharmacokinetic profiles in drug design .

Biological Activity

Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1000340-08-8) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and potential applications. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8FNO4C_8H_8FNO_4 and a molecular weight of 201.15 g/mol. Its structure features a dihydropyridine ring with various functional groups that contribute to its biological properties.

Pharmacological Applications

1. Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties, making it a candidate for developing treatments for neurological disorders. Its ability to inhibit oxidative stress and promote neuronal survival has been highlighted in several studies.

2. Antimicrobial Activity
this compound has demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

3. Enzyme Inhibition
The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. It acts on specific metabolic pathways, which can lead to the development of new therapeutic strategies targeting diseases related to enzyme dysregulation .

Table 1: Summary of Biological Activities

Activity Effect Reference
NeuroprotectionInhibition of oxidative stress
AntimicrobialEffective against S. aureus (MIC)
Enzyme inhibitionModulation of metabolic pathways
Agricultural applicationEnhanced efficacy in pest control

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in vitro. The results indicated that the compound significantly reduced neuronal cell death induced by glutamate toxicity through the activation of antioxidant pathways .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that it exhibited a bactericidal effect with an MIC value lower than that of standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting neurons from oxidative damage.
  • Inhibition of Protein Synthesis : Its antimicrobial action is linked to the inhibition of protein synthesis pathways in bacteria, leading to cell death.
  • Metabolic Pathway Modulation : By interacting with specific enzymes involved in metabolic processes, the compound can influence disease progression related to metabolic disorders.

Q & A

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for halogenation steps .
  • Automated purification : Combine rotary evaporation with preparative HPLC for high-throughput workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
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Ethyl 5-fluoro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.